molecular formula C10H10O2 B082086 2(3H)-Benzofuranone, 3,3-dimethyl- CAS No. 13524-76-0

2(3H)-Benzofuranone, 3,3-dimethyl-

Cat. No. B082086
CAS RN: 13524-76-0
M. Wt: 162.18 g/mol
InChI Key: NETNPVWFZRPOFL-UHFFFAOYSA-N
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Description

2(3H)-Benzofuranone, 3,3-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as coumarin and is found in various plants such as sweet clover, tonka bean, and cinnamon. Coumarin has been extensively studied for its biological properties, including anti-inflammatory, anticoagulant, antioxidant, and anticancer effects.

Mechanism of Action

Coumarin exerts its biological effects through various mechanisms. The anti-inflammatory effects of coumarin are believed to be due to its ability to inhibit the NF-κB pathway. Coumarin also inhibits the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators. The anticoagulant effects of coumarin are due to its ability to inhibit the activity of vitamin K epoxide reductase, which is required for the activation of clotting factors. The antioxidant effects of coumarin are believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. The anticancer effects of coumarin are believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and physiological effects:
Coumarin has been shown to have various biochemical and physiological effects. Studies have shown that coumarin can reduce the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6. Coumarin also reduces the levels of clotting factors such as factor Xa and thrombin, which are involved in the formation of blood clots. In addition, coumarin has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Coumarin is also relatively stable and has a long shelf life. However, coumarin has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Coumarin is also sensitive to light and heat, which can lead to degradation.

Future Directions

There are several future directions for coumarin research. One area of research is the development of coumarin derivatives with improved biological properties. Another area of research is the investigation of the potential use of coumarin in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the development of new synthesis methods for coumarin could lead to the production of novel coumarin derivatives with unique biological properties.
In conclusion, coumarin is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Coumarin has been extensively studied for its biological properties, including anti-inflammatory, anticoagulant, antioxidant, and anticancer effects. Coumarin can be synthesized through several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel reaction. There are several future directions for coumarin research, including the development of coumarin derivatives with improved biological properties and the investigation of its potential use in the treatment of various diseases.

Scientific Research Applications

Coumarin has been extensively studied for its potential therapeutic applications. Studies have shown that coumarin has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Coumarin also has anticoagulant effects by inhibiting the activity of thrombin and factor Xa. In addition, coumarin has been shown to have antioxidant and anticancer effects.

properties

CAS RN

13524-76-0

Product Name

2(3H)-Benzofuranone, 3,3-dimethyl-

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3,3-dimethyl-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-10(2)7-5-3-4-6-8(7)12-9(10)11/h3-6H,1-2H3

InChI Key

NETNPVWFZRPOFL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2OC1=O)C

Canonical SMILES

CC1(C2=CC=CC=C2OC1=O)C

Other CAS RN

13524-76-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of benzofuran-2(3H)-one (20 g) dissolved in DMF (250 mL) was treated with iodomethane (33.4 mL) at 0° C. before adding potassium carbonate (134 g) portionwise over a period of 10 minutes under nitrogen. The resulting suspension was stirred at 25° C. for 3 days. The mixture was filtered and the solids washed with ethyl acetate. The filtrate was diluted with 2M hydrochloric acid, extracted with ethyl acetate. The organic was dried (MgSO4), filtered and evaporated to afford crude product. The crude product was purified (SiO2 chromatography eluting with 30% dichloromethane in iso-hexane). Pure fractions were evaporated to dryness to afford the subtitle compound (19.70 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
33.4 mL
Type
reactant
Reaction Step Two
Quantity
134 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3H-Benzofuran-2-one (4.02 g, 30 mmol) dissolved in THF (15 mL) was added cautiously to a suspension of NaH (95% dry, 1.58 g, 66 mmol) in DMF (60 mL) and THF (30 mL) under a nitrogen atmosphere, at 0° C. The mixture was stirred until gas evolution ceased, then MeI (5.6 mL, 90 mmol) was added slowly to avoid boiling over. After MeI addition was complete the reaction further stirred 1 h at room temperature then quenched by carefully pouring onto a mixture of HCl (1N) and ice. The resulting solution was extracted with ether, washed with brine, dried over MgSO4, and chromatographed on silica eluted with a gradient of 5-50% ethyl acetate/hexanes, yielding 3.16 g (65% yield) of the product.
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
65%

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